N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
N-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiazole ring bearing a 4-chlorophenyl group and a cyclopropanecarboxamide moiety. Its structure integrates aromatic and small-ring systems, which are critical for modulating physicochemical properties such as solubility, stability, and biological activity. The compound’s synthesis typically involves coupling reactions between pyrazole and thiazole precursors, followed by cyclopropane functionalization .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-10-8-15(20-16(23)12-2-3-12)22(21-10)17-19-14(9-24-17)11-4-6-13(18)7-5-11/h4-9,12H,2-3H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCBDAQEAURVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide, a compound with a complex structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant findings from recent research.
Chemical Structure and Properties
The compound's chemical formula is , and it features several functional groups that contribute to its biological properties. The presence of the thiazole and pyrazole moieties is significant in influencing its pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, a related compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia, which is crucial in neuroinflammatory conditions .
- Neuroprotective Effects : In vivo studies suggest that derivatives of this compound may protect dopaminergic neurons against neurotoxic agents like MPTP, primarily through the modulation of inflammatory pathways involving NF-kB and p38 MAPK signaling pathways .
- Anticancer Potential : The structural components of the compound indicate potential anticancer activity. Compounds with similar thiazole and pyrazole structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Neuroinflammation Model : In a study focusing on Parkinson’s disease models, the application of compounds similar to this compound resulted in reduced activation of microglia and decreased levels of inflammatory markers. This suggests a promising avenue for therapeutic intervention in neurodegenerative diseases .
- Cancer Cell Lines : Another study evaluated the impact of thiazole-containing compounds on various cancer cell lines, demonstrating significant cytotoxic effects and apoptosis induction, highlighting the potential for developing new anticancer agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, melting points, and spectral properties. Key derivatives from the evidence are highlighted:
Key Findings:
Substituent Effects on Melting Points: Chlorine substituents (e.g., 3b) increase melting points (171–172°C) compared to non-halogenated analogs (3a: 133–135°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . Fluorine (3d) further elevates melting points (181–183°C), suggesting stronger dipole-dipole interactions .
Synthetic Yields :
- Electron-withdrawing groups (e.g., –Cl, –F) improve yields (3b : 68%, 3d : 71%) compared to electron-donating groups (3c : 62%), possibly due to stabilized reactive intermediates during coupling .
Spectral Trends :
- IR spectra of chlorinated derivatives (3b ) show characteristic N–H stretches (~3180 cm⁻¹) and nitrile peaks (~2230 cm⁻¹) .
- $ ^1H $-NMR data for methyl-substituted analogs (3c ) resolve distinct methyl signals (δ 2.42 ppm) .
Crystallographic Insights :
- Chlorinated pyrazoles () form linear hydrogen-bonded chains (N–H⋯O), influencing crystal packing and stability .
Biological Relevance :
- While biological data for the target compound are absent, analogs like 3a–3d and Compound 74 are often optimized for kinase inhibition or antimicrobial activity, with halogenation enhancing target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
